3-(Isopropylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.27 . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of 3-(Isopropylsulfonyl)benzoic acid involves several steps. One method involves the reaction with sodium hydroxide and potassium permanganate at 90°C for 6 hours . Another method involves the reaction with thionyl chloride in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 3-(Isopropylsulfonyl)benzoic acid consists of a benzoic acid core with an isopropylsulfonyl group attached to the third carbon of the benzene ring .Chemical Reactions Analysis
3-(Isopropylsulfonyl)benzoic acid can undergo various chemical reactions. For instance, it can react with sodium hydroxide and potassium permanganate in water at 90°C for 6 hours . It can also react with thionyl chloride in tetrahydrofuran .Physical And Chemical Properties Analysis
3-(Isopropylsulfonyl)benzoic acid is a white solid . It has a molecular weight of 228.27 . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Synthesis and Antibacterial Activity
- 3-Hydroxy benzoic acid derivatives, similar in structure to 3-(Isopropylsulfonyl)benzoic acid, have been synthesized and evaluated for antibacterial activity. These compounds show promise in the development of new chemotherapeutic agents (Satpute, Gangan & Shastri, 2018).
Thermodynamic Study for Drug Substances
- Benzoic acid, a model compound in pharmaceutical research, has been studied for its phase behavior in mixtures with water and organic solvents. This research is crucial for process design in pharmaceuticals, which can be extrapolated to derivatives like 3-(Isopropylsulfonyl)benzoic acid (Reschke, Zherikova, Verevkin & Held, 2016).
Use in Food, Cosmetics, and Pharmaceuticals
- Benzoic acid derivatives are used as antibacterial and antifungal preservatives, and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada & Nuñez, 2017).
Microbial Biosynthesis
- The microbial biosynthesis of 3-amino-benzoic acid, which shares similarities with 3-(Isopropylsulfonyl)benzoic acid, has been explored for producing natural products with various biological activities (Zhang & Stephanopoulos, 2016).
C-H Bond Functionalization
- Research on benzoic acid derivatives has explored selective C-H bond functionalization, providing useful tools for organic synthesis. This could apply to 3-(Isopropylsulfonyl)benzoic acid derivatives (Li, Cai, Ji, Yang & Li, 2016).
Liquid-Crystalline Complexes
- Benzoic acid derivatives have been used in creating liquid-crystalline complexes with applications in materials science (Kishikawa, Hirai & Kohmoto, 2008).
Electrochemical Oxidation Studies
- The electrochemical oxidation of benzoic acid over diamond electrodes has been examined, providing insights into the degradation and mineralization of organic compounds (Velegraki, Balayiannis, Diamadopoulos, Katsaounis & Mantzavinos, 2010).
Biosynthesis in Plants and Bacteria
- The biosynthesis of benzoic acid in plants and bacteria, which mirrors fatty acid β-oxidation, provides a basis for understanding the metabolic pathways of similar compounds (Hertweck, Jarvis, Xiang, Moore & Oldham, 2001).
Synthesis of Derivatives
- The synthesis and characterization of benzoic acid derivatives, including their crystal structures, have been explored, contributing to the understanding of their chemical properties (Zarantonello, Guerrato, Ugel, Bertani, Benetollo, Milani, Venzo & Zaggia, 2007).
Metabolite Profiling and Detoxification Studies
- Studies on the metabolite profile of benzoic acid detoxification through glycine conjugation in humans offer insights into the physiological impact and public health implications of benzoic acid consumption (Irwin, van Reenen, Mason, Mienie, Westerhuis & Reinecke, 2016).
Mechanism of Action
Biochemical Pathways
For instance, it’s a part of the core β-oxidative pathway in plants . It’s also involved in the shikimate pathway for the biosynthesis of phenolic acids
Pharmacokinetics
Benzoic acid, the parent compound, is known to undergo conjugation with glycine in the liver, leading to the formation of hippuric acid, which is then excreted
Result of Action
As a derivative of benzoic acid, it may share some of the properties of its parent compound, which is known to have antimicrobial properties and is widely used as a food preservative
properties
IUPAC Name |
3-propan-2-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWBJNMCIHLLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylsulfonyl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.